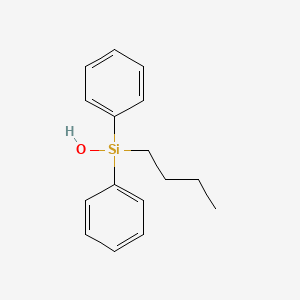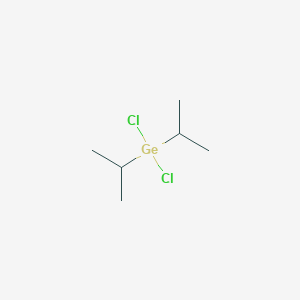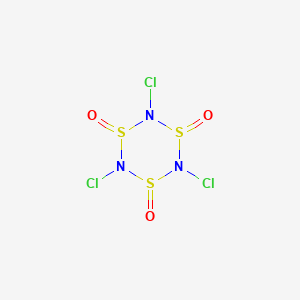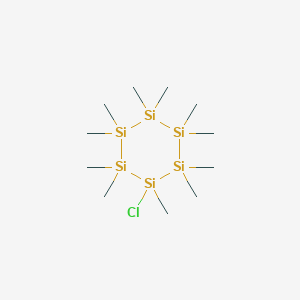
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: is a synthetic organic compound with the molecular formula C13H17ClN2O and a molecular weight of 252.740 g/mol This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a nitroso group, along with a tetrahydronaphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)urea with a nitrosating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Azido and thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparación Con Compuestos Similares
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: can be compared with other similar compounds, such as:
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Lacks the nitroso group, resulting in different reactivity and biological activity.
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-: Contains a phenyl group instead of the tetrahydronaphthyl group, leading to variations in chemical and biological properties.
The uniqueness of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
13909-32-5 |
|---|---|
Fórmula molecular |
C13H16ClN3O2 |
Peso molecular |
281.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H16ClN3O2/c14-7-8-17(16-19)13(18)15-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,15,18) |
Clave InChI |
KTNNLWLSSJUKCE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


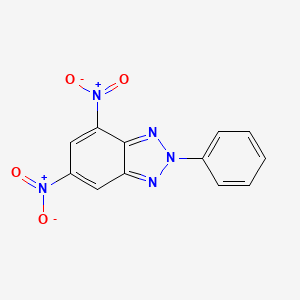
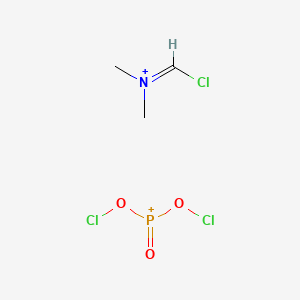
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

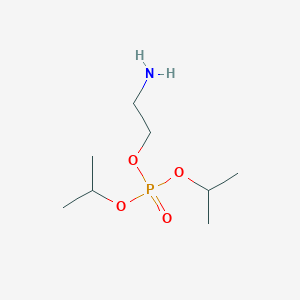
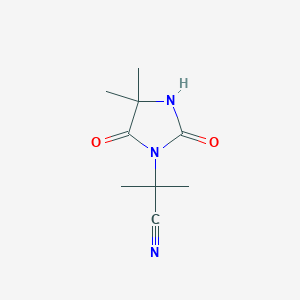

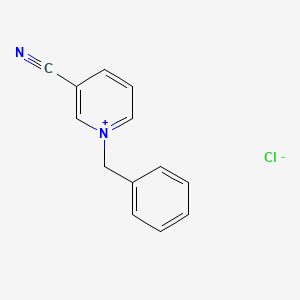
![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
